molecular formula C16H13ClN4O2S B2887704 13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034531-82-1

13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2887704
CAS No.: 2034531-82-1
M. Wt: 360.82
InChI Key: NFEZXLBLVRWKEZ-UHFFFAOYSA-N
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Description

The compound 13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic molecule featuring a fused triazatricyclic core, a 4-methylthiazole-5-carbonyl substituent, and a chlorine atom at position 13.

Properties

IUPAC Name

13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-9-14(24-8-18-9)16(23)20-5-4-12-11(7-20)15(22)21-6-10(17)2-3-13(21)19-12/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEZXLBLVRWKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with other intermediates to form the final compound. Common reagents used in these reactions include phosphorus oxychloride, thioamides, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove certain functional groups or reduce the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural similarities with several synthesized derivatives in the provided evidence, particularly those incorporating triazole, thiazole, or chlorinated aromatic systems. Key analogues include:

Compound Name/ID Core Structure Key Substituents Biological Activity (IC₅₀, μM) Reference
Thiazole derivative 12a Thiazole-triazole hybrid Phenyldiazenyl, 5-methyl-1-phenyltriazole HepG2: 1.19; MCF-7: 3.40
1,3,4-Thiadiazole derivative 9b Thiadiazole-triazole hybrid Ethyl carboxylate, 5-methyl-1-phenyltriazole HepG2: 2.94
13c (6-Acetyl-4-(4-chlorophenyl)-4,7-dihydrotetrazolo[5,1-c][1,2,4]triazine) Dihydrotetrazolo-triazine 4-Chlorophenyl, acetyl Not reported
Target Compound Triazatricyclo-thiazole-carbonyl 13-Chloro, 4-methylthiazole-5-carbonyl Not reported in provided evidence

Key Observations:

Core Heterocycles: The target compound’s triazatricyclic system is more rigid and complex compared to the monocyclic thiazole (12a) or thiadiazole (9b) cores. This structural rigidity may influence binding affinity or metabolic stability . Compound 13c features a dihydrotetrazolo-triazine scaffold, which shares the chlorinated aromatic motif but lacks the fused tricyclic architecture .

Substituent Effects :

  • The 4-methylthiazole-5-carbonyl group in the target compound mirrors the thiazole moieties in 12a and 9b, which are critical for antitumor activity. The phenyldiazenyl group in 12a enhances potency against HepG2 and MCF-7 cell lines, suggesting that electron-withdrawing substituents (e.g., diazenyl, carbonyl) improve efficacy .
  • The 13-chloro substituent parallels the 4-chlorophenyl group in 13c , which may contribute to hydrophobic interactions in target binding .

Biological Activity: 12a exhibits superior potency (IC₅₀ = 1.19 μM against HepG2) compared to 9b (IC₅₀ = 2.94 μM), highlighting the advantage of thiazole over thiadiazole cores in this context .

Biological Activity

The compound 13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one (CAS Number: 2034531-82-1) is a complex organic molecule with potential biological significance. Its structure indicates the presence of multiple functional groups that may contribute to its pharmacological properties.

  • Molecular Formula : C16H13ClN4O2S
  • Molecular Weight : 360.8180 g/mol
  • SMILES Notation : Clc1ccc2n(c1)c(=O)c1c(n2)CCN(C1)C(=O)c1scnc1C

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the thiazole moiety in this compound suggests potential antibacterial and antifungal properties. For example, compounds with similar thiazole structures have shown effectiveness against various pathogens due to their ability to disrupt microbial cell functions .

Anti-inflammatory Effects

Thiazole derivatives have also been noted for their anti-inflammatory properties. In particular, compounds containing the 4-methyl-1,3-thiazole structure have been associated with the inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, related thiazole compounds have been studied for their xanthine oxidase inhibitory activity, which is relevant in managing gout and hyperuricemia . The biological activity of such compounds is often evaluated through their IC50 values in enzyme assays.

Study on Xanthine Oxidase Inhibition

A study involving derivatives of 4-methylthiazole demonstrated that certain compounds exhibited moderate xanthine oxidase inhibition with IC50 values ranging from 3.6 to 9.9 µM . This suggests that the compound may possess similar inhibitory effects due to its structural analogies.

Neuropharmacological Potential

There is emerging interest in the neuropharmacological applications of thiazole derivatives. Compounds with similar frameworks have shown promise as positive allosteric modulators of neurotransmitter receptors, indicating potential use in cognitive enhancement therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential antibacterial and antifungal properties
Anti-inflammatoryInhibition of inflammatory pathways
Enzyme InhibitionModerate xanthine oxidase inhibition
NeuropharmacologicalPositive allosteric modulation of neurotransmitter receptors

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions requiring precise control of:

  • Temperature : Maintaining 70–80°C during coupling reactions to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance reaction efficiency in heterocyclic ring formation .
  • Catalysts : Bleaching Earth Clay (pH 12.5) improves yields in heterocyclization steps . Methodological validation via TLC and recrystallization in hot acetic acid ensures purity ≥95% .

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-methylthiazole carbonyl at δ 8.2–8.5 ppm) .
  • IR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and thiazole ring vibrations .
    • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to verify purity .

Q. What preliminary biological screening approaches are recommended?

  • Enzyme inhibition assays : Test against kinases or proteases due to the triazatricyclo core’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Use disk diffusion assays (e.g., against E. coli or S. aureus) with halogen substituents enhancing activity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Substituent effects : The 4-methylthiazole group may enhance membrane permeability but reduce target specificity .
  • Assay conditions : Varying pH (e.g., 5.5 vs. 7.4) alters ionization states, affecting binding . Resolution : Perform dose-response curves under standardized conditions and use molecular docking to validate target interactions .

Q. What strategies improve stereochemical control during synthesis?

  • Chiral catalysts : Use Rh(II)-based catalysts for asymmetric cyclization .
  • Solvent polarity : Higher polarity solvents stabilize transition states in tricyclic ring formation .
  • Kinetic vs. thermodynamic control : Monitor reaction times to favor desired diastereomers .

Q. How can environmental fate studies be designed for this compound?

Follow protocols from Project INCHEMBIOL :

  • Abiotic degradation : Assess hydrolysis/photolysis rates under UV light (λ = 254 nm) in aqueous buffers.
  • Biotic transformation : Use soil microcosms to evaluate microbial degradation pathways.
  • Ecotoxicity : Test Daphnia magna mortality at 0.1–10 ppm concentrations .

Q. What computational methods predict structure-activity relationships (SAR)?

  • QSAR modeling : Use descriptors like logP, topological polar surface area, and H-bond donors .
  • Molecular dynamics : Simulate binding to cytochrome P450 isoforms to predict metabolic stability .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

StepReagentsTemperatureTime (h)Yield (%)
CyclizationPEG-400, Bleaching Earth Clay75°C178–85
ChlorinationPCl₅, DCM0–5°C290

Table 2 : Biological Activity Variability

Assay TypeIC₅₀ (μM)Key Observation
Kinase X0.54-methylthiazole enhances potency
Antimicrobial12.5Chlorine substituent critical for efficacy

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